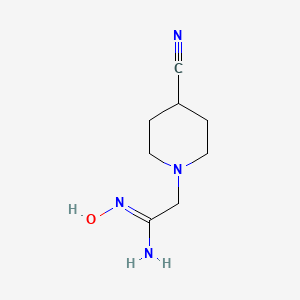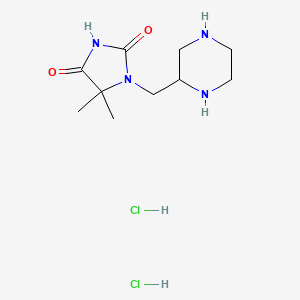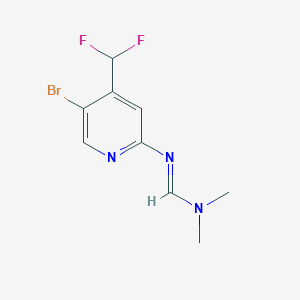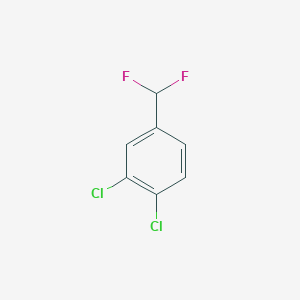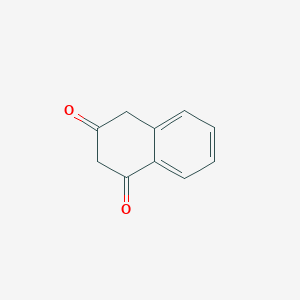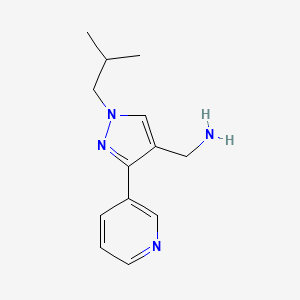
trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride: is a chemical compound with the molecular formula C11H12ClF4NO2 It is known for its unique structural features, which include a cyclobutanamine core substituted with a phenoxy group containing both fluoro and trifluoromethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The specific conditions and reagents used can vary, but the general process involves the coupling of a cyclobutanamine derivative with a fluoro-trifluoromethoxy phenoxy precursor.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify the compound’s structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions: trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions: The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may be carried out under acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclobutanamine core may yield a cyclobutanone derivative, while reduction may yield a cyclobutanol derivative.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and pharmaceuticals .
Biology: In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique structural features may confer specific pharmacological properties, making it a promising candidate for the treatment of various diseases .
Industry: In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mécanisme D'action
The mechanism of action of trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structural features allow it to bind to these targets with high specificity, modulating their activity and exerting its effects .
Comparaison Avec Des Composés Similaires
- trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride
- 3-Fluoro-4-(trifluoromethoxy)phenylacetylene
Uniqueness: trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride is unique due to the presence of both fluoro and trifluoromethoxy substituents on the phenoxy group. These substituents confer specific electronic and steric properties that can influence the compound’s reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack one or both of these substituents .
Propriétés
Formule moléculaire |
C11H12ClF4NO2 |
|---|---|
Poids moléculaire |
301.66 g/mol |
Nom IUPAC |
3-[3-fluoro-4-(trifluoromethoxy)phenoxy]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H11F4NO2.ClH/c12-9-5-7(17-8-3-6(16)4-8)1-2-10(9)18-11(13,14)15;/h1-2,5-6,8H,3-4,16H2;1H |
Clé InChI |
WTBFZUDTFGSKOP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1OC2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



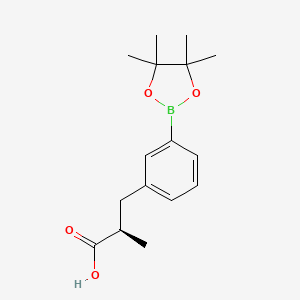
![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)



